molecular formula C12H16BrClN2O3 B1525689 4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220028-24-9

4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1525689
CAS No.: 1220028-24-9
M. Wt: 351.62 g/mol
InChI Key: JQTYWXHCBKTPIZ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride emerged from the broader historical context of piperidine chemistry research that has been fundamental to pharmaceutical development over several decades. Piperidine derivatives have long been recognized as crucial structural motifs in medicinal chemistry, with their six-membered heterocyclic amine structure serving as a common framework in numerous therapeutic compounds. The specific synthesis and characterization of this compound represents part of ongoing efforts to develop novel pharmaceutical intermediates and bioactive molecules.

The compound's development reflects the systematic exploration of substituted phenoxy-piperidine conjugates, where researchers have investigated various halogen and nitro group combinations to optimize molecular properties for specific applications. The incorporation of bromine and nitro substituents on the phenoxy moiety was strategically designed to enhance the compound's potential for further chemical modifications and biological interactions. This systematic approach to molecular design demonstrates the evolution of modern synthetic organic chemistry toward precision molecular engineering.

Research into this particular compound has been driven by the recognition that piperidine-containing molecules exhibit diverse biological activities and serve as versatile synthetic intermediates. The specific arrangement of functional groups in this compound was developed to exploit the synergistic effects of the electron-withdrawing nitro group and the electron-rich bromine substituent, creating a molecule with unique reactivity patterns suitable for advanced synthetic transformations.

Structural Classification and Nomenclature

This compound falls within the broader classification of organic compounds as a member of the piperidine derivative family, specifically categorized as a halogenated aromatic compound due to the presence of bromine and nitro groups attached to the phenoxy moiety. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the name clearly indicating the structural arrangement of substituents around both the piperidine ring and the aromatic system.

The compound's classification as a piperidine derivative emphasizes the central role of the six-membered saturated nitrogen heterocycle, which serves as the core structural framework. The piperidine ring system provides the fundamental nitrogen functionality that enables various chemical transformations and biological interactions. The phenoxy linkage creates a flexible connection between the heterocyclic and aromatic components, allowing for conformational flexibility that can influence both chemical reactivity and biological activity.

Within the broader context of halogenated organic compounds, this molecule represents a sophisticated example of multi-substituted aromatic systems. The presence of both bromine and nitro substituents on the phenoxy ring creates a unique electronic environment that significantly influences the compound's chemical behavior. The bromine atom at the 4-position and the nitro group at the 2-position of the phenoxy ring establish specific regiochemical relationships that determine the molecule's reactivity patterns and potential for selective chemical transformations.

The hydrochloride salt formation represents a common approach to improving the physical properties of basic nitrogen-containing compounds. This salt form enhances water solubility, crystallinity, and overall stability, making the compound more suitable for various research applications and potential pharmaceutical development.

Physical and Chemical Properties

The molecular structure of this compound exhibits specific physical and chemical characteristics that define its behavior in various chemical and biological systems. The compound possesses a molecular formula of C₁₂H₁₆BrClN₂O₃ with a molecular weight of 351.62 grams per mole, indicating a relatively substantial molecular size that contributes to its specific physical properties.

Property Value Reference
Molecular Formula C₁₂H₁₆BrClN₂O₃
Molecular Weight 351.62 g/mol
CAS Number 1220028-24-9
Purity Specification 95%
Chemical Classification Halogenated aromatic piperidine derivative

The structural architecture features a piperidine ring system connected through a methylene bridge to a phenoxy group bearing specific substituents. The bromine atom at the 4-position of the phenoxy ring contributes significant molecular weight and influences the compound's electronic properties through its electron-withdrawing inductive effect. The nitro group at the 2-position provides additional electron-withdrawing character while introducing potential sites for chemical reduction and other transformations.

The hydrochloride salt form significantly impacts the compound's solubility characteristics and crystalline properties. This ionic form typically enhances water solubility compared to the free base, facilitating handling and application in aqueous systems. The presence of the chloride counter-ion also influences the compound's stability profile and storage requirements.

The molecular geometry allows for various conformational arrangements, particularly around the flexible methylene linker connecting the piperidine and phenoxy components. This conformational flexibility can influence both chemical reactivity and potential biological interactions, as different spatial arrangements may present distinct binding profiles with target molecules.

Significance in Chemical Research

This compound holds considerable significance in contemporary chemical research across multiple domains, particularly in medicinal chemistry and organic synthesis applications. The compound serves as a valuable building block for the construction of more complex molecular architectures, leveraging the reactive functionalities present in both the piperidine and substituted phenoxy components.

In pharmaceutical development, this compound represents an important intermediate for synthesizing bioactive molecules. The piperidine ring system is recognized as a privileged structure in drug discovery, appearing in numerous therapeutic compounds across various pharmaceutical classes. The specific substitution pattern of this compound provides multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships in drug development programs.

The compound's utility extends to biochemical research applications, where it serves as a probe molecule for investigating receptor binding and enzyme inhibition studies. The strategic placement of the bromine and nitro substituents creates specific electronic and steric environments that can facilitate selective interactions with biological targets. These properties make the compound particularly valuable for exploring protein-ligand interactions and understanding the molecular basis of biological activity.

Research applications in material science have also emerged, where the compound contributes to the development of advanced materials including specialized polymers and functional coatings. The presence of multiple reactive sites enables incorporation into polymer matrices and surface modification applications, demonstrating the compound's versatility beyond traditional pharmaceutical applications.

The synthetic methodology for preparing this compound involves sophisticated organic transformations that contribute to the advancement of synthetic organic chemistry. The nucleophilic substitution reactions employed in its synthesis provide insights into reaction mechanisms and optimization strategies that benefit broader synthetic chemistry research. These synthetic approaches often require careful control of reaction conditions to achieve high yields and purity, contributing to the development of improved synthetic methodologies.

Current research continues to explore new applications for this compound in emerging areas such as chemical biology and drug delivery systems. The unique combination of structural features positions this compound as a versatile platform for developing novel therapeutic strategies and research tools. The ongoing investigation of its chemical transformations and biological interactions promises to yield new insights that will further enhance its significance in chemical research.

Properties

IUPAC Name

4-[(4-bromo-2-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3.ClH/c13-10-1-2-12(11(7-10)15(16)17)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTYWXHCBKTPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-bromo-2-nitrophenoxy group. Its molecular formula is C12H15BrN2O3·HCl, indicating the presence of a hydrochloride salt. The structural attributes contribute to its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems. The nitro and bromo substituents likely enhance the compound's reactivity and binding affinity to molecular targets.

Biological Activity

  • Antimicrobial Activity :
    • Research indicates that piperidine derivatives exhibit varying degrees of antibacterial and antifungal activities. For example, compounds similar to 4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine have shown effectiveness against pathogens such as E. coli and C. albicans with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 100 mg/mL .
    • A study highlighted that the introduction of electron-withdrawing groups (like bromine) on the piperidine ring enhances antibacterial properties .
  • CNS Activity :
    • The compound has been explored for its potential as a central nervous system (CNS) agent. Similar piperidine derivatives have demonstrated NMDA antagonist activity, which is crucial in treating neurodegenerative diseases . This activity suggests that this compound may influence excitatory neurotransmission.
  • Enzyme Inhibition :
    • Investigations into enzyme interactions reveal that this compound may inhibit certain enzymes involved in neurotransmission or metabolic pathways, which could lead to therapeutic applications in neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialEffective against E. coli, MIC values: 3.125 - 100 mg/mL
AntifungalActive against C. albicans
CNS ActivityNMDA antagonist properties noted
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Research Insights

  • A study published in MDPI reported that derivatives of piperidine with similar substituents showed enhanced antibacterial properties due to structural modifications, emphasizing the importance of substituent selection in drug design .
  • Another investigation into the pharmacokinetics of related compounds indicated that modifications in the piperidine structure significantly affect bioavailability and efficacy, suggesting that further studies on this compound could yield valuable insights into optimizing therapeutic profiles .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride exhibit significant inhibitory effects on serotonin and noradrenaline reuptake. Such properties make them candidates for the treatment of various mood disorders, including depression and anxiety disorders. Specifically, the compound's ability to modulate neurotransmitter levels can be beneficial in increasing serotonin and noradrenaline availability in the synaptic cleft, thus alleviating symptoms associated with these conditions .

Antimicrobial Properties

The broader class of piperidine derivatives has shown promising antimicrobial and antiviral activities. Compounds with similar structures have been reported to possess effective antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The presence of functional groups like nitro and bromo may enhance these biological activities by influencing the interaction with microbial targets .

Potential in Neurological Disorders

Given its structural characteristics, this compound may also be investigated for its potential in treating neurological disorders beyond depression, such as obsessive-compulsive disorder (OCD) and panic disorders. The modulation of neurotransmitter systems is crucial in these conditions, suggesting that this compound could play a role in therapeutic strategies aimed at these disorders .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
AntidepressantUS20020038031A1Inhibitory activity on serotonin/noradrenaline reuptake .
AntimicrobialPMC9147400Effective against E. coli and S. aureus; MIC values reported .
Neurological DisordersVarious studies on piperidine derivativesPotential use in OCD and anxiety treatment based on neurotransmitter modulation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular formulas, and properties of 4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride with analogous piperidine derivatives:

Compound Name Substituents on Aromatic Ring Linker Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine HCl 4-Bromo, 2-nitro Methyl C₁₂H₁₆BrClN₂O₃ 351.62* Nitro group enhances reactivity; potential synthetic intermediate
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl 4-Bromo, 2-nitro Ethyl C₁₃H₁₆BrClN₂O₃ 379.64 Longer ethyl linker may improve lipophilicity for bioavailability
4-(4-Bromophenyl)piperidine HCl 4-Bromo Phenyl C₁₁H₁₃BrClN 290.59 Direct phenyl attachment; simpler structure for mechanistic studies
4-(2-Bromo-4-fluorophenoxy)piperidine HCl 2-Bromo, 4-fluoro Phenoxy C₁₁H₁₄BrClFNO 310.35* Halogen substituents (Br, F) alter electronic properties
4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl 2-Chloro, 6-fluoro Benzyl C₁₂H₁₆Cl₂FN 284.17* Benzyl linker; chloro/fluoro substituents for targeted interactions

*Calculated values where explicit data were unavailable.

Key Observations:

Benzyl-linked derivatives (e.g., ) exhibit distinct spatial arrangements, influencing binding interactions in biological systems .

Substituent Influence :

  • Nitro groups (strong electron-withdrawing) in the target compound enhance electrophilic reactivity, making it suitable for further derivatization (e.g., reduction to amines) .
  • Halogen substituents (Br, F, Cl) modulate lipophilicity and electronic properties, affecting membrane permeability and target affinity .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases. The nitro group in the target compound may reduce solubility in non-polar solvents compared to halogen-only analogs.
  • Stability : Nitro groups can confer thermal and oxidative stability but may pose explosion risks under extreme conditions.

Preparation Methods

Synthesis of 4-Bromo-2-nitrophenyl Intermediates

A crucial precursor in the synthesis of 4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride is 4-bromo-2-nitrophenylacetic acid or related 4-bromo-2-nitrobenzyl derivatives. The synthesis of these intermediates is well documented and involves the following key steps:

  • Starting Material: 4-bromo-2-nitrochlorotoluene (also referred to as 2-chloro-4-bromo-6-nitrotoluene or 3-chloro-4-bromo-2-nitrotoluene depending on isomeric form).
  • Reaction with Metallic Sodium: The toluene derivative is reacted with sodium metal in an organic solvent such as cyclohexane or butyl ether. This step forms the sodium salt of the 4-bromo-2-nitrotolyl intermediate.
  • Thermal Rearrangement: The sodium salt undergoes a rearrangement reaction upon heating (temperatures ranging from 40°C to 150°C depending on specific isomer) to form 4-bromo-2-nitrobenzyl sodium.
  • Carboxylation: The benzyl sodium intermediate is then reacted with carbon dioxide gas at controlled temperatures (25°C to 45°C) and flow rates (~0.8 L/min) to yield sodium 4-bromo-2-nitrophenylacetate.
  • Acidification and Extraction: Acidification with dilute hydrochloric acid followed by ether extraction affords 4-bromo-2-nitrophenylacetic acid as a colorless crystal with high yield (typically 94.6% to 96.4%).

This method is notable for its mild reaction conditions, high conversion rates, minimal by-products, and suitability for industrial scale-up due to simple purification steps such as extraction and filtration.

Formation of 4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine

The key step to obtain the target compound involves nucleophilic substitution of the 4-bromo-2-nitrophenyl moiety with a piperidine derivative:

  • Nucleophilic Substitution: The 4-bromo-2-nitrophenyl intermediate (often as a benzyl halide or related activated derivative) is reacted with piperidine under conditions that favor substitution at the benzylic position.
  • Reaction Conditions: Typical solvents include tetrahydrofuran (THF) or dichloromethane (DCM), sometimes in the presence of bases or phase transfer catalysts.
  • Use of Triphenylphosphine and DEAD: Analogous compounds have been synthesized using Mitsunobu reaction conditions, involving triphenylphosphine and diethyl azodicarboxylate (DEAD) to activate the phenol group for nucleophilic displacement by piperidine.
  • Hydrochloride Salt Formation: The free base of the substituted piperidine is subsequently converted to the hydrochloride salt by treatment with aqueous hydrochloric acid, often under reflux conditions for about 1 hour, followed by isolation through filtration or crystallization.
  • Yields and Physical Properties: Yields for analogous substituted piperidine hydrochlorides range from 36% to 80%, with the hydrochloride salts often being hygroscopic solids with melting points typically between 70°C and 100°C.

General Synthetic Procedure (Illustrative Example)

Step Reagents/Conditions Outcome Yield (%) Notes
1. Preparation of 4-bromo-2-nitrophenylacetic acid 4-bromo-2-nitrochlorotoluene + Na in cyclohexane, heat 0-40°C, then CO2 bubbling at 45°C Sodium 4-bromo-2-nitrophenylacetate, acidification 94.6 - 96.4 Mild conditions, no toxic by-products
2. Activation of phenol group Triphenylphosphine + DEAD in THF, 3 h Formation of activated intermediate - Mitsunobu reaction conditions
3. Nucleophilic substitution with piperidine Piperidine in THF/DCM, reflux with aqueous HCl (10%) for 1 h This compound 70% (analogous compounds) Product isolated as hydrochloride salt

Research Findings and Analytical Data

  • Purity and Characterization: The hydrochloride salt of the compound typically shows melting points around 80–100°C and is slightly hygroscopic.
  • NMR and Mass Spectrometry: Proton NMR spectra confirm the substitution pattern with characteristic aromatic and benzylic protons, while LC-MS analysis shows molecular ion peaks consistent with the expected molecular weight.
  • Process Efficiency: The described synthetic route offers high overall yields (up to 90% for intermediate synthesis and ~70% for final substitution), with minimal side reactions and straightforward purification, making it suitable for scale-up and industrial production.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 4-bromo-2-nitrochlorotoluene
Metal Used Sodium metal
Solvents Cyclohexane, butyl ether, THF, dichloromethane
Key Reaction Temperatures 0–150°C (varies by step)
Reaction Time 30 min to 5 hours
CO2 Flow Rate ~0.8 L/min
Yield of Intermediate 94.6% - 96.4%
Yield of Final Hydrochloride Salt ~70% (analogous compounds)
Purification Techniques Extraction, filtration, crystallization
Product Form Hygroscopic hydrochloride solid

Q & A

Q. What are the critical synthetic steps and optimization strategies for preparing 4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride?

The synthesis typically involves nucleophilic substitution of a bromonitrophenoxy precursor with a piperidine derivative. Key steps include:

  • Functionalization : Introducing the nitro and bromo groups on the phenoxy ring via nitration and bromination, respectively, under controlled acidic conditions.
  • Coupling : Reacting the activated phenoxy intermediate with a piperidine-methyl precursor using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80°C to form the ether linkage .
  • Purification : Crystallization or chromatography (e.g., silica gel) to isolate the hydrochloride salt, ensuring >95% purity .
    Optimization : Adjusting reaction time, solvent polarity, and stoichiometry improves yield. For example, reducing reaction time to 12 hours prevents nitro group reduction .

Q. What analytical methods are recommended for characterizing this compound and ensuring purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for the piperidine ring (δ 1.4–2.8 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; retention time correlates with hydrophobicity .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺ at m/z 345.02) and isotopic pattern matching bromine .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the nitro group. Desiccants (e.g., silica gel) mitigate hygroscopicity .
  • Decomposition Risks : Exposure to moisture or heat (>100°C) may generate brominated phenolic byproducts; FTIR monitoring detects C-NO₂ bond degradation (loss of ~1520 cm⁻¹ peak) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states for nitro group introduction, identifying optimal nitrating agents (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) .
  • Reaction Kinetics : Simulations using software like Gaussian or ORCA model activation energies, reducing trial-and-error in solvent selection (e.g., DMF vs. THF) .

Q. What strategies are used to study structure-activity relationships (SAR) for biological targets?

  • Functional Group Variation : Replace the bromo group with chloro or methoxy groups to assess electronic effects on receptor binding (e.g., dopamine D2 receptor affinity) .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the nitro group) .

Q. How can degradation products under physiological conditions be identified?

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C. LC-MS/MS detects hydrolyzed products (e.g., 4-hydroxypiperidine derivatives) .
  • Metabolite Profiling : Incubate with liver microsomes; CYP450 enzymes may oxidize the piperidine ring, forming N-oxide metabolites .

Q. What methodologies elucidate interactions with enzymatic systems?

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and enzyme active sites .

Q. How can solubility be enhanced for in vivo studies without structural modification?

  • Co-solvent Systems : Use PEG-400/water mixtures (up to 30% v/v) to improve aqueous solubility while maintaining biocompatibility .
  • Nanoparticle Encapsulation : Load into PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation, achieving sustained release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride
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4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.